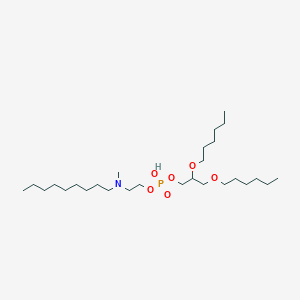
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique structure, which includes a phosphate group, a long alkyl chain, and an aminoethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 2,3-bis(hexyloxy)propanol and 2-(methyl(nonyl)amino)ethanol. These intermediates are then reacted with phosphoric acid or its derivatives under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation and chromatography are often employed to purify the compound and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphates, and substituted aminoethyl phosphates.
Aplicaciones Científicas De Investigación
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate involves its interaction with various molecular targets. The phosphate group can form hydrogen bonds with biological molecules, while the long alkyl chains can interact with lipid bilayers. These interactions can affect the stability and permeability of cell membranes, making the compound useful in various biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(hexyloxy)propyl methyl hydrogen phosphate
- 2,3-Bis(oleoyloxy)propyl dimethylammonioethyl hydrogen phosphate
Uniqueness
Compared to similar compounds, 2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate has a unique combination of a long alkyl chain and an aminoethyl group, which provides it with distinctive chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological membranes are required.
Propiedades
Fórmula molecular |
C27H58NO6P |
|---|---|
Peso molecular |
523.7 g/mol |
Nombre IUPAC |
2,3-dihexoxypropyl 2-[methyl(nonyl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C27H58NO6P/c1-5-8-11-14-15-16-17-20-28(4)21-24-33-35(29,30)34-26-27(32-23-19-13-10-7-3)25-31-22-18-12-9-6-2/h27H,5-26H2,1-4H3,(H,29,30) |
Clave InChI |
AQNZAHHAPIQGDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN(C)CCOP(=O)(O)OCC(COCCCCCC)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
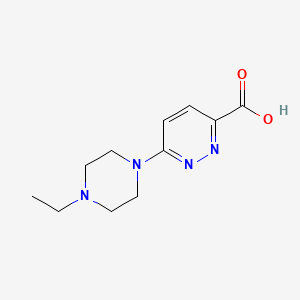



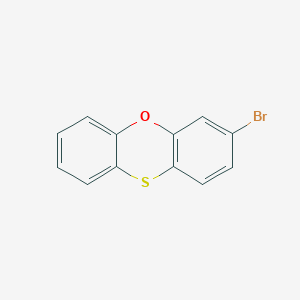
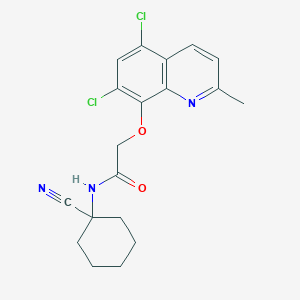
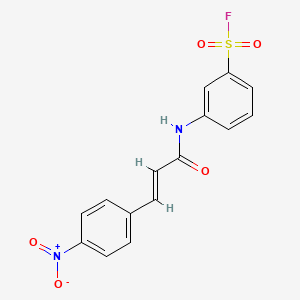
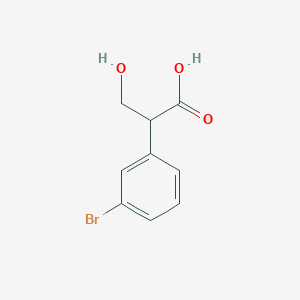
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
